![molecular formula C8H18Cl2N2 B6308500 rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95% CAS No. 1982187-56-3](/img/structure/B6308500.png)
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (Rac-MDBN-dihydrochloride) is a chiral compound with a unique structure that has been used in a variety of scientific research applications. This compound is a derivative of the bicyclic molecule, 1,6-diazabicyclo[4.2.1]nonane, and has a molecular weight of 201.2 g/mol. Rac-MDBN-dihydrochloride has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and enzyme kinetics. The compound has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, the compound has been used to study the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Mecanismo De Acción
The mechanism of action of Rac-MDBN-dihydrochloride is not completely understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the formation of a chiral adduct between the compound and the substrate. This adduct then undergoes a series of reactions, resulting in the formation of the desired product. Additionally, the compound may also act as a chiral template, allowing for the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MDBN-dihydrochloride are not fully understood. However, the compound has been shown to be an effective chiral catalyst in a variety of biochemical and physiological reactions. Additionally, the compound has been shown to be effective in the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-MDBN-dihydrochloride has several advantages in laboratory experiments. First, the compound is relatively stable and can be easily synthesized in a variety of ways. Additionally, the compound is relatively inexpensive and can be stored at room temperature. Finally, the compound is highly soluble in a variety of solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Rac-MDBN-dihydrochloride in laboratory experiments. First, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in reactions that require high reactivity. Finally, the compound is not very stable and can decompose in the presence of light or heat.
Direcciones Futuras
Although Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, there are still many potential future directions for the compound. First, the compound could be used to study the effects of chiral compounds on drug metabolism and enzyme kinetics. Additionally, the compound could be used to synthesize optically active drugs, or to study the stereoselective synthesis of chiral compounds. Finally, the compound could be used to study the mechanism of action of drugs, or to study the biochemical and physiological effects of drugs.
Métodos De Síntesis
Rac-MDBN-dihydrochloride can be synthesized using a variety of methods, including a two-step synthesis starting from 1,6-diazabicyclo[4.2.1]nonane. In the first step, the compound is treated with a catalytic amount of a chiral Lewis acid, such as (S)-Binol, to form a chiral adduct. The adduct is then treated with anhydrous hydrogen chloride to form Rac-MDBN-dihydrochloride. Other methods of synthesis include a one-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride in the presence of a chiral Lewis acid, and a two-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride and a chiral base, such as (S)-Binol.
Propiedades
IUPAC Name |
(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHDQJHVDEBHH-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


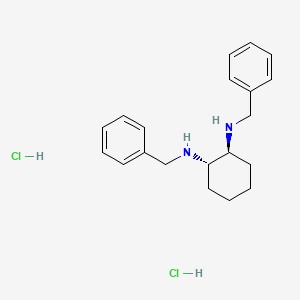

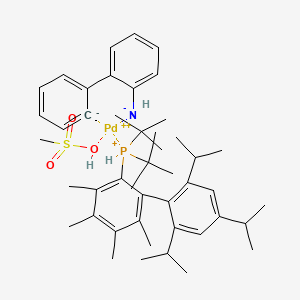
![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)
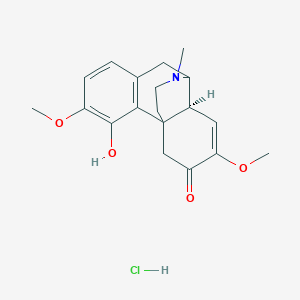

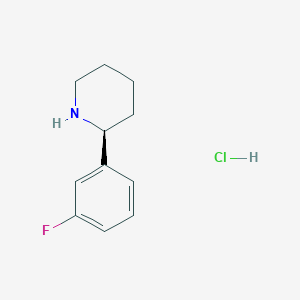
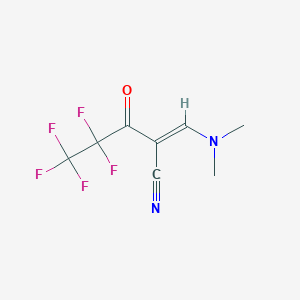
![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)